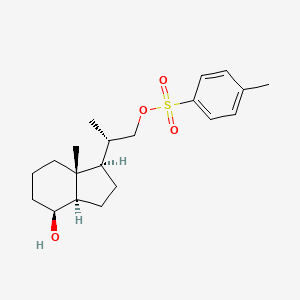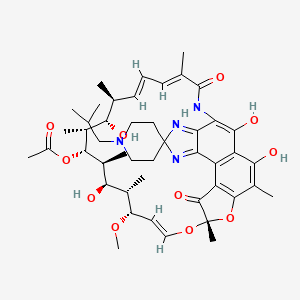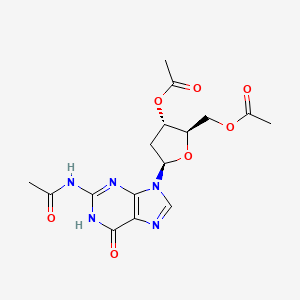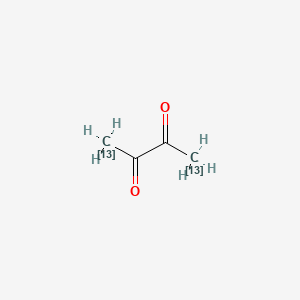
(2S)-2-(氨基甲酰氧基)-N,N,N-三甲基丙烷-1-氯化铵
描述
(2S)-2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride (CMTPC) is a quaternary ammonium compound that has been used in a variety of scientific research applications. It is a colorless, water-soluble, and non-toxic compound that is readily available in a range of concentrations. CMTPC has been used in a variety of laboratory experiments and has been studied for its biochemical and physiological effects.
科学研究应用
水溶液中的溶解度和稳定性
研究表明,(2S)-2-(氨基甲酰氧基)-N,N,N-三甲基丙烷-1-氯化铵的某些衍生物,如 1-DPAQCl,由于分子内氢键而在水中表现出很高的溶解度。该特性对于水系有机氧化还原液流电池 (AORFB) 的应用非常重要,其中高溶解度对于高容量和能量密度至关重要 (Xia 等,2021)。
对映异构体分离和合成
该化合物已用于 3-羟基-4-(甲苯磺酰氧)丁腈的对映异构体分离,从而合成出 (R)-肉碱盐酸盐等化合物。这展示了其在生物活性化合物合成中的效用 (Kamal 等,2007)。
晶体结构分析
相关化合物的晶体结构已得到广泛研究,提供了对分子排列和相互作用的见解,这些相互作用对于理解此类化合物的化学行为和潜在应用至关重要 (Xiao,2008)。
构象分析
已经对 (2S)-2-(氨基甲酰氧基)-N,N,N-三甲基丙烷-1-氯化铵的衍生物进行构象分析,以了解它们在不同环境中的结构特性。这项研究通过提供对分子行为的更深入理解,有助于开发新药和新材料 (Nitek 等,2020)。
超分子结构
对衍生物超分子结构的研究突出了这些化合物在开发具有特定性能(如抗惊厥药)的新材料中的潜力 (Żesławska 等,2018)。
纳米粒子合成
已经对使用 QACLE(包括 (2S)-2-(氨基甲酰氧基)-N,N,N-三甲基丙烷-1-氯化铵的衍生物)等化合物合成交联阳离子表面活性剂纳米粒子的研究进行了研究。这些纳米粒子在环境科学中具有应用,特别是在去除水中的阴离子方面 (Chen 等,2017)。
属性
IUPAC Name |
[(2S)-2-carbamoyloxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-6(11-7(8)10)5-9(2,3)4;/h6H,5H2,1-4H3,(H-,8,10);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRMYXBSBOVVBH-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[N+](C)(C)C)OC(=O)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[N+](C)(C)C)OC(=O)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669846 | |
| Record name | (2S)-2-(Carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944538-50-5 | |
| Record name | (2S)-2-(Carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main mechanism of action of (S)-Bethanechol?
A1: (S)-Bethanechol functions as a muscarinic receptor agonist. [] While the provided abstracts don't delve into specific downstream effects, muscarinic receptor activation is generally associated with parasympathetic nervous system stimulation. This can lead to various physiological responses, including smooth muscle contraction in organs like the bladder and gastrointestinal tract. []
Q2: How does the activity of (S)-Bethanechol compare to its racemic mixture or its (R)-enantiomer?
A2: The provided research hints at potential differences in activity between (S)-Bethanechol and its enantiomers. One study focuses on the effects of racemic bethanechol and its individual enantiomers on muscarine receptors in the guinea pig ileum. [] This suggests that the stereochemistry of the molecule plays a role in its interaction with the target receptors. Further research is needed to fully elucidate the specific differences in binding affinities and downstream effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













